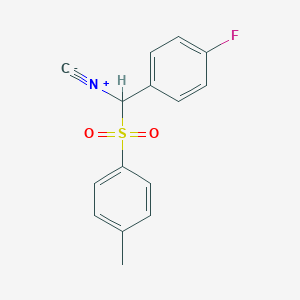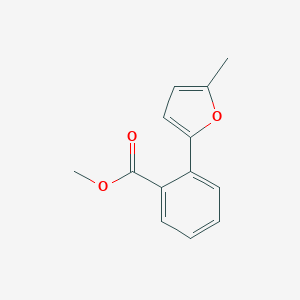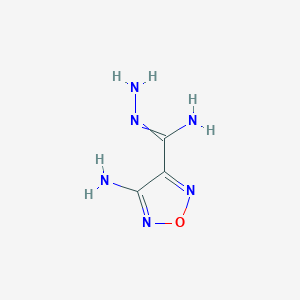![molecular formula C5H10N2O2 B071527 (1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol CAS No. 194040-38-5](/img/structure/B71527.png)
(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol is a bicyclic organic compound that has been widely studied for its potential applications in the field of medicine and biochemistry. Also known as ODA, it is a chiral molecule that has a unique structure that allows it to interact with biological systems in a specific way.
Mécanisme D'action
The mechanism of action of ODA is not fully understood. However, it is believed that ODA interacts with biological systems through hydrogen bonding and other non-covalent interactions. ODA has been shown to bind to proteins and enzymes, which can affect their activity.
Effets Biochimiques Et Physiologiques
ODA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. ODA has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, ODA has been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ODA in lab experiments is its unique structure. ODA is a chiral molecule, which means that it can interact with biological systems in a specific way. This makes it a valuable tool for studying biological processes. However, one of the limitations of using ODA in lab experiments is its cost. ODA is a complex molecule to synthesize, which makes it expensive to produce.
Orientations Futures
There are many potential future directions for research on ODA. One area of interest is the development of ODA-based drug delivery systems. Researchers are exploring the use of ODA nanoparticles for targeted drug delivery. Another area of interest is the use of ODA as a scaffold for the development of new drugs. Researchers are exploring the use of ODA as a starting point for the synthesis of new compounds with potential therapeutic applications.
In conclusion, (1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol is a complex molecule that has many potential applications in the field of medicine and biochemistry. Its unique structure and properties make it a valuable tool for studying biological processes and developing new drugs. While there are still many unanswered questions about the mechanism of action of ODA, ongoing research is likely to uncover new insights into its potential applications.
Méthodes De Synthèse
The synthesis of ODA is a complex process that involves multiple steps. One of the most common methods of synthesizing ODA is through the reaction of 1,3-dioxolane with ammonia. This reaction produces a mixture of ODA and its diastereomer, (1S,5S,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol. The two diastereomers can be separated using chromatography techniques.
Applications De Recherche Scientifique
ODA has been extensively studied for its potential applications in the field of medicine. It has been shown to have antibacterial, antifungal, and antiviral properties. ODA has also been studied for its potential as a drug delivery system. Researchers have developed ODA-based nanoparticles that can be used to deliver drugs to specific cells or tissues in the body.
Propriétés
Numéro CAS |
194040-38-5 |
|---|---|
Nom du produit |
(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol |
Formule moléculaire |
C5H10N2O2 |
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol |
InChI |
InChI=1S/C5H10N2O2/c8-5-3-2-9-4(5)1-6-7-3/h3-8H,1-2H2/t3-,4-,5-/m1/s1 |
Clé InChI |
GCPUZRWATTVDTQ-UOWFLXDJSA-N |
SMILES isomérique |
C1[C@@H]2[C@@H]([C@@H](CO2)NN1)O |
SMILES |
C1C2C(C(CO2)NN1)O |
SMILES canonique |
C1C2C(C(CO2)NN1)O |
Synonymes |
6-Oxa-2,3-diazabicyclo[3.2.1]octan-8-ol,syn-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI)](/img/structure/B71449.png)
![3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol](/img/structure/B71455.png)

![2-methoxy-5-methyl-1H-benzo[d]imidazole](/img/structure/B71461.png)


![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)

![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)



![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)